molecular formula C8H16N2O2 B15327603 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide

Cat. No.: B15327603
M. Wt: 172.22 g/mol
InChI Key: MBJDTCAHKUOTGT-UHFFFAOYSA-N
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Description

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is an organic compound with the molecular formula C8H16N2O2. This compound features an amide functional group, an amino group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-aminopropanoic acid.

    Formation of Intermediate: Tetrahydrofuran is first converted to 3-(chloromethyl)tetrahydrofuran through a chlorination reaction.

    Amidation Reaction: The intermediate 3-(chloromethyl)tetrahydrofuran is then reacted with 3-aminopropanoic acid under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminotetrahydrofuran: This compound lacks the propanamide group but shares the tetrahydrofuran ring and amino group.

    3-(Aminomethyl)tetrahydrofuran: Similar in structure but differs in the position of the amino group.

Uniqueness

3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is unique due to the presence of both the tetrahydrofuran ring and the propanamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(aminomethyl)-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C8H16N2O2/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

MBJDTCAHKUOTGT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(CN)C(=O)N

Origin of Product

United States

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